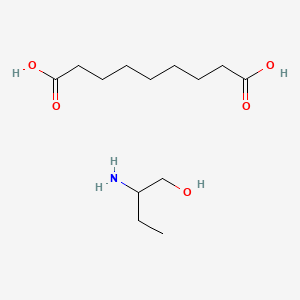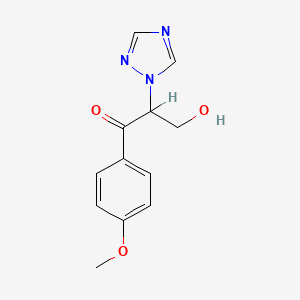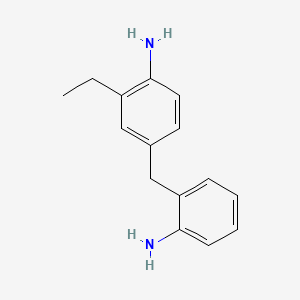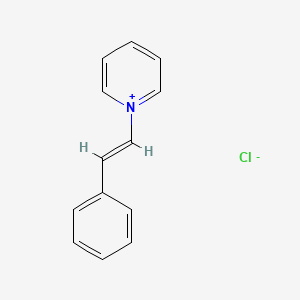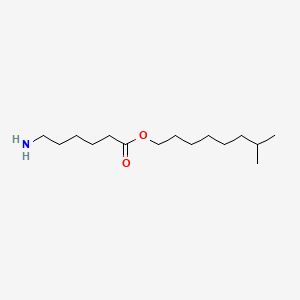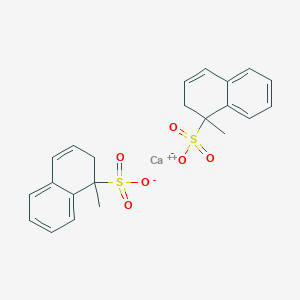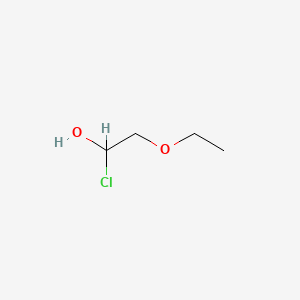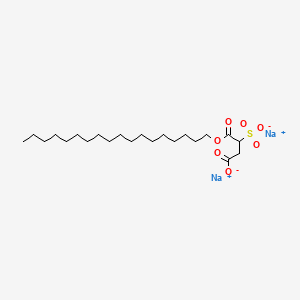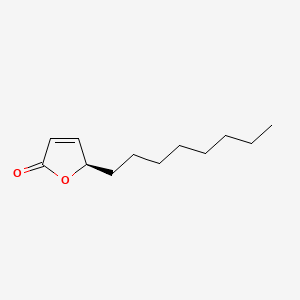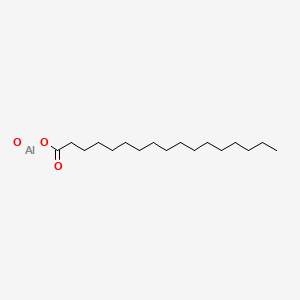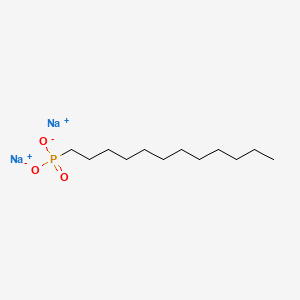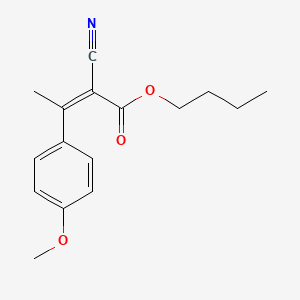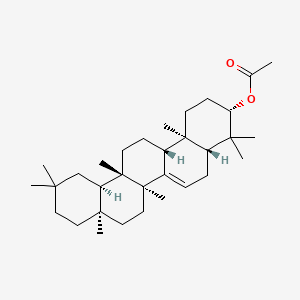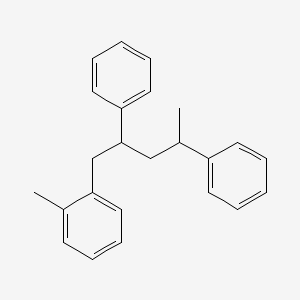
(1,3-Diphenylbutyl)-o-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Diphenylbutyl)-o-xylene is an organic compound characterized by the presence of two phenyl groups attached to a butyl chain, which is further connected to an o-xylene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylbutyl)-o-xylene typically involves the reaction of o-xylene with 1,3-diphenylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mixture is usually refluxed in an inert solvent like tetrahydrofuran or dimethylformamide for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also be employed to facilitate the coupling reaction between o-xylene and 1,3-diphenylbutyl bromide.
化学反応の分析
Types of Reactions: (1,3-Diphenylbutyl)-o-xylene undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
科学的研究の応用
(1,3-Diphenylbutyl)-o-xylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which (1,3-Diphenylbutyl)-o-xylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the butyl chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
(1,3-Diphenylbutyl)-p-xylene: Similar structure but with the xylene moiety in the para position.
(1,3-Diphenylbutyl)-m-xylene: Similar structure but with the xylene moiety in the meta position.
(1,3-Diphenylbutyl)-benzene: Lacks the xylene moiety but has a similar diphenylbutyl structure.
Uniqueness: (1,3-Diphenylbutyl)-o-xylene is unique due to the specific positioning of the xylene moiety, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
74921-47-4 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
1-(2,4-diphenylpentyl)-2-methylbenzene |
InChI |
InChI=1S/C24H26/c1-19-11-9-10-16-23(19)18-24(22-14-7-4-8-15-22)17-20(2)21-12-5-3-6-13-21/h3-16,20,24H,17-18H2,1-2H3 |
InChIキー |
CBSMTUWGOKTDIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


